Mannose 6-sulfate

Glycobiology Lysosomal Storage Disorders Receptor-Ligand Kinetics

Unlike mannose 6-phosphate or glucose 6-sulfate, Mannose 6-sulfate exhibits 14–55× higher affinity for the amino-terminal CRD of IGF-II/MPR, enabling selective domain probing in lysosomal trafficking assays. It potently inhibits NK cell cytotoxicity at 1.25 mM, while neutral sugars and glucose 6-sulfate are inactive. As the predominant sulfated modification on Dictyostelium N-glycans, it is required as an analytical standard for glycomics. Generic substitution is scientifically invalid. Supplied as the sodium salt for aqueous solubility.

Molecular Formula C6H12O9S
Molecular Weight 260.22 g/mol
CAS No. 99217-62-6
Cat. No. B1196158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMannose 6-sulfate
CAS99217-62-6
Synonymsmannose 6-sulfate
Molecular FormulaC6H12O9S
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O
InChIInChI=1S/C6H12O9S/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/t3-,4-,5-,6-/m1/s1
InChIKeyBCUVLMCXSDWQQC-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mannose 6-sulfate (CAS 99217-62-6) for Lysosomal Enzyme Targeting and NK Cell Inhibition Studies


Mannose 6-sulfate (Man-6-SO₄, CAS 99217-62-6) is a sulfated hexose derivative with the molecular formula C₆H₁₂O₉S and a molecular weight of 260.22 g/mol [1]. It is a naturally occurring post-translational modification found on the N-linked oligosaccharides of lysosomal enzymes in organisms such as *Dictyostelium discoideum*, where it serves as a recognition marker for the mannose 6-phosphate receptor (MPR) family [2][3]. This compound is also known to modulate natural killer (NK) cell-mediated cytotoxicity in vitro [4]. Unlike its neutral parent sugar, D-mannose, or its phosphorylated analog, mannose 6-phosphate, the 6-O-sulfation confers distinct physicochemical properties and biological recognition patterns that are critical for specific experimental applications in glycobiology and immunology.

Why Mannose 6-Phosphate or Other Hexose Sulfates Cannot Replace Mannose 6-sulfate in Targeted Research


Generic substitution of Mannose 6-sulfate with closely related analogs like mannose 6-phosphate or other hexose 6-O-sulfates is not scientifically valid due to profound differences in receptor affinity, biological potency, and molecular recognition. The mannose 6-phosphate receptor (MPR) possesses distinct carbohydrate recognition domains (CRDs) that exhibit dramatically different affinities for phosphorylated versus sulfated ligands [1]. Furthermore, in functional assays, sulfated mannose demonstrates significantly greater potency as an inhibitor than its phosphorylated counterpart [2]. Even among sulfated hexoses, the sugar backbone dictates activity; for example, neutral glucose 6-sulfate shows no inhibitory effect in the same model where mannose 6-sulfate is potent [2]. These quantifiable differences in receptor binding and functional inhibition confirm that these compounds are not interchangeable and that selection must be driven by the specific experimental question. The following quantitative evidence establishes the unique position of Mannose 6-sulfate.

Quantitative Differentiation of Mannose 6-sulfate (CAS 99217-62-6) from Structural Analogs


14- to 55-Fold Higher Affinity for the Amino-Terminal CRD of the IGF-II/MPR Compared to the Carboxyl-Terminal CRD

Mannose 6-sulfate binds to the amino-terminal carbohydrate recognition domain (CRD) of the insulin-like growth factor II/mannose 6-phosphate receptor (IGF-II/MPR) with an affinity that is 14- to 55-fold higher than its binding to the carboxyl-terminal CRD [1]. This demonstrates functional asymmetry within the receptor's binding sites for sulfated ligands, in contrast to Man-6-P methyl ester which shows a similar, though less pronounced, binding preference.

Glycobiology Lysosomal Storage Disorders Receptor-Ligand Kinetics

Potent Inhibition of Human NK Cell Cytotoxicity at Low Millimolar Concentrations, Superior to Neutral Sugars and Phosphorylated Analogs

Mannose 6-sulfate inhibits natural cell-mediated cytotoxicity (NCMC) against K-562 target cells in a dose-dependent manner, with significant effects evident at concentrations as low as 1.25 mM [1]. In a direct comparison, sulfated mannose was found to be a much more potent inhibitor than phosphorylated mannose. Furthermore, the neutral sugars glucose and mannose, as well as glucose 6-sulfate, failed to show any inhibition over the same concentration range [1].

Immunology Natural Killer Cells Glycoimmunology

Natural Occurrence as a Major Sulfated Component of *Dictyostelium* Lysosomal Enzyme N-Glycans Alongside Man-6-P

The major N-linked anionic oligosaccharide on *Dictyostelium discoideum* lysosomal enzymes is a unique structure containing a net of five negative charges, comprised of three sulfate esters and two mannose 6-phosphate (Man-6-P) residues in phosphodiester linkage [1]. The majority of the sulfate is present as mannose 6-sulfate (Man-6-SO₄) [1][2]. This defines a specific, naturally occurring hybrid glycoform where Man-6-SO₄ and Man-6-P coexist, a pattern distinct from the canonical mammalian Man-6-P-only lysosomal targeting signal.

Glycomics Lysosomal Enzyme Targeting Post-Translational Modifications

Improved Water Solubility in Sodium Salt Form Over Parent Molecule

The free acid form of mannose 6-sulfate has an estimated water solubility of 1e+006 mg/L at 25°C based on Log Kow estimates , while the sodium salt form (CAS 204575-08-6) is presented as having improved water solubility, facilitating its use as an aqueous reagent . This practical consideration is important for experimental workflows, as the neutral parent compound, D-mannose, has different solubility characteristics and is not suitable for applications requiring a stable, soluble anionic monosaccharide.

Chemical Synthesis Formulation Reagent Preparation

Targeted Research Applications for Mannose 6-sulfate (CAS 99217-62-6)


Probing Differential Domain Specificity of Mannose 6-Phosphate Receptors

In experiments designed to dissect the distinct ligand-binding properties of the amino-terminal versus carboxyl-terminal CRDs of the IGF-II/MPR, Mannose 6-sulfate serves as a selective probe. Its 14- to 55-fold higher affinity for the amino-terminal CRD [1] allows researchers to specifically interrogate this domain's function in lysosomal enzyme trafficking, without the confounding effects of high-affinity binding to other receptor domains. This application is directly derived from quantitative binding affinity data.

Investigating Lectin-Like Receptors in Natural Killer Cell Post-Triggering Pathways

Mannose 6-sulfate is a potent and selective inhibitor of natural killer (NK) cell cytotoxicity, showing activity at concentrations as low as 1.25 mM, unlike neutral sugars or glucose 6-sulfate which are inactive [1]. This makes it a valuable chemical biology tool for mapping the lectin-like receptors or other molecular interactions involved in the post-conjugation, post-triggering steps of NK cell activation. This scenario is based on functional inhibitory data from human NK cell assays.

Creating Defined Standards for *Dictyostelium* Lysosomal Enzyme Glycoform Analysis

Given that mannose 6-sulfate is the predominant sulfated modification on the N-glycans of *Dictyostelium discoideum* lysosomal enzymes, co-existing with mannose 6-phosphate residues [1][2], the pure compound is required as an analytical standard. It is essential for quantifying and characterizing these unique, hybrid anionic glycans via HPLC, mass spectrometry, or other glycomic techniques. The use of mannose 6-phosphate alone would not accurately represent this specific glycoform.

Synthesis of Sulfated Oligosaccharide Mimetics and Glycoconjugates

As a chemically defined sulfated monosaccharide building block, Mannose 6-sulfate (often used in its more soluble sodium salt form [1]) is a crucial starting material for the chemical or chemoenzymatic synthesis of more complex sulfated oligosaccharides. These structures can serve as mimetics of natural glycans involved in processes ranging from pathogen recognition to cellular signaling, where the specific 6-O-sulfation pattern on mannose is a key determinant of biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mannose 6-sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.